REACTION_CXSMILES
|
[OH-].[Li+].[Br:3][C:4]1[N:5]([C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:22]([CH:29]3[CH2:31][CH2:30]3)=[CH:21][CH:20]=2)[C:6]([S:9][C:10]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12][CH2:11]2)=[N:7][N:8]=1>C1COCC1.CO>[Br:3][C:4]1[N:5]([C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:22]([CH:29]3[CH2:31][CH2:30]3)=[CH:21][CH:20]=2)[C:6]([S:9][C:10]2([C:14]([OH:16])=[O:15])[CH2:11][CH2:12][CH2:13]2)=[N:7][N:8]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.387 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
ethyl 1-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)cyclobutanecarboxylate
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N(C(=NN1)SC1(CCC1)C(=O)OCC)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Name
|
THF methanol
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
water (10 mL) added
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over calcium chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C(=NN1)SC1(CCC1)C(=O)O)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |